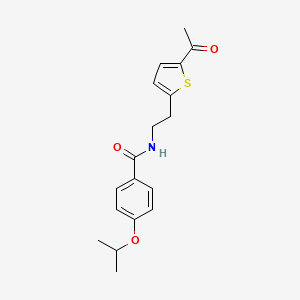

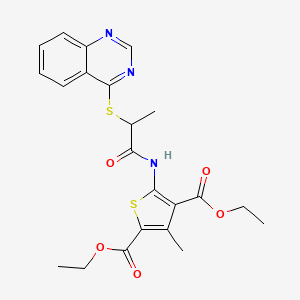

![molecular formula C17H15F3O3S B2541915 1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}-1-ethanone CAS No. 344279-84-1](/img/structure/B2541915.png)

1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}-1-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}-1-ethanone is a multifaceted molecule that incorporates elements such as a hydroxy-dimethylphenyl group and a trifluoromethylphenyl sulfinyl moiety. While the specific compound is not directly studied in the provided papers, the papers do offer insights into related chemical structures and reactions that can be used to infer properties and synthetic pathways for the compound .

Synthesis Analysis

The synthesis of related sulfone compounds is well-documented in the literature. For instance, 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones are prepared from commercially available thiophenol through alkylation and oxidation steps, yielding high yields . This suggests that the trifluoromethylphenyl sulfinyl part of the target compound could potentially be synthesized using a similar strategy. Additionally, the preparation of aryl imidazolyl sulfides and sulfones from fluorinated precursors indicates that fluorine displacement by thiophenols is a viable synthetic route, which could be adapted for the synthesis of the sulfinyl moiety in the target compound .

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been studied using X-ray diffraction and vibrational spectroscopy . These techniques, along with computational methods such as density functional theory (DFT), provide detailed insights into the geometrical parameters and characteristic frequencies of the molecules. For the target compound, a similar approach could be employed to determine its crystallographic and vibrational properties, ensuring a comprehensive understanding of its molecular structure.

Chemical Reactions Analysis

The Julia-Kocienski olefination reaction is a key method for forming carbon-carbon double bonds and has been used with BTFP sulfones to afford 1,2-disubstituted alkenes and dienes . This reaction, along with the modified Julia olefination, could be relevant for the functionalization of the target compound or for its incorporation into larger, more complex molecules. The reactivity of the hydroxy group in the target compound could also be explored for further functionalization, as seen in the modification of pendant OH groups in poly(ether sulfone)s .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related structures. For example, the presence of the trifluoromethyl group is known to impart unique electronic and steric effects, which can influence the reactivity and stability of the molecule . The hydroxy group could contribute to intermolecular hydrogen bonding, affecting the compound's solubility and boiling point . Computational studies, including MEP, FMO analysis, and thermodynamic properties, can provide additional insights into the reactivity and stability of the compound .

科学的研究の応用

Mononuclear Heterocyclic Rearrangement

A study explored the transformation of 5-arylisoxazole-3-carboxylic acids into 5-arylisoxazole-3-hydroxamic acids, leading to the formation of 3,4-substituted 1,2,5-oxadiazoles. This included compounds like 1-(2,5-dimethylphenyl)-2-(4-hydroxy-1,2,5-oxadiazol-3-yl)ethanone, highlighting the versatility of these compounds in heterocyclic rearrangements (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).

Condensation Studies

Another research focused on the condensation of 2,6‐dimethylphenol with glyoxal and benzil, leading to the synthesis of compounds like 1,1,2,2-Tetrakis(4-hydroxy-3,5-dimethylphenyl)ethane. This study demonstrates the potential for creating complex organic compounds through such condensation reactions (Mcgowan, Anderson, & Walker, 2010).

Poly(arylene ether sulfone) Synthesis

A 2017 study introduced a new difluoro aromatic ketone monomer for the preparation of poly(arylene ether sulfone)s (PAES) containing pendant 3,5-dimethylphenyl groups. This research highlights the application of these compounds in advanced polymer synthesis (Shi, Chen, Zhou, Weng, Zhang, Chen, & An, 2017).

Crystallographic and Vibrational Studies

The molecular structure and properties of similar compounds were investigated using X-ray diffraction technique and vibrational spectroscopy, indicating the importance of these compounds in material science and chemistry (Kumar, Parlak, Fun, Tursun, Bilge, Chandraju, & Şenyel, 2015).

Antimicrobial Activity Research

The synthesis and antimicrobial activity of related heterocyclic compounds were explored, indicating their potential in pharmaceutical and medicinal applications (Wanjari, 2020).

特性

IUPAC Name |

1-(4-hydroxy-3,5-dimethylphenyl)-2-[3-(trifluoromethyl)phenyl]sulfinylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3O3S/c1-10-6-12(7-11(2)16(10)22)15(21)9-24(23)14-5-3-4-13(8-14)17(18,19)20/h3-8,22H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBJQTCNUSDWAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(=O)CS(=O)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

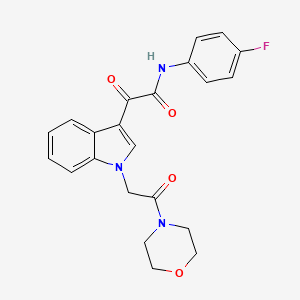

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide](/img/structure/B2541832.png)

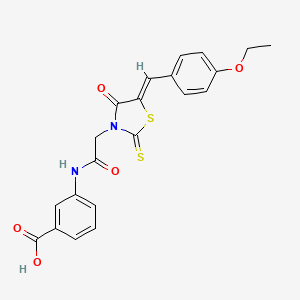

![(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid](/img/structure/B2541836.png)

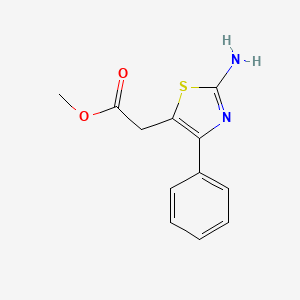

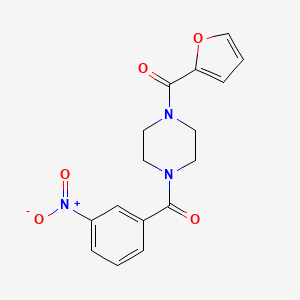

![2-[3-(Trifluoromethyl)pyridin-2-yl]sulfanylacetonitrile](/img/structure/B2541839.png)

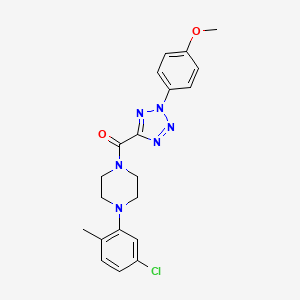

![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2541840.png)

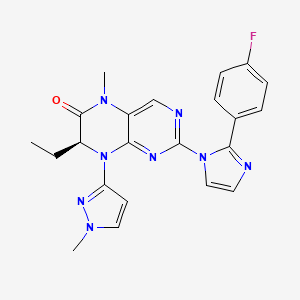

![2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2541853.png)

![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]-5-bromopyrimidine](/img/structure/B2541855.png)